Erucic Acid Ethyl-d5 Ester
Description
Properties
Molecular Formula |
C₂₄H₄₁D₅O₂ |
|---|---|
Molecular Weight |
371.65 |
Synonyms |
(13Z)-13-Docosenoic Acid Ethyl-d5 Ester; (Z)-13-Docosenoic Acid Ethyl-d5 Ester; (Z)-13-Docosenoic acid ethyl-d5 ester; Ethyl (Z)-13-docosenoate; Ethyl-d5 erucate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Non-Deuterated Ethyl Esters
- Erucic Acid Ethyl Ester (Non-deuterated): Molecular Formula: C₂₄H₄₆O₂ Molecular Weight: 366.62 g/mol Applications: Used in lipid metabolism studies and as a precursor for epoxidized plasticizers .
- Octadecanoic Acid Ethyl Ester (Ethyl Stearate): Molecular Formula: C₂₀H₄₀O₂ Molecular Weight: 312.53 g/mol Applications: Found in metabolomic profiles of plant extracts; used as a reference in lipidomics .
Deuterated Ethyl Esters
- Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5 Ethyl Ester): Molecular Formula: C₂₄H₃₁D₅O₂ Molecular Weight: 361.57 g/mol Applications: Internal standard for omega-3 fatty acid analysis in nutritional studies . Key Difference: Polyunsaturated structure (six double bonds) vs. monounsaturated erucic acid; used in marine oil analysis rather than plant-based matrices.
- 2-Hexadecyl-octadecanoic Acid Ethyl-d5 Ester: Molecular Formula: C₃₆H₆₇D₅O₂ Molecular Weight: 541.99 g/mol Applications: Biochemical research on branched-chain fatty acids . Key Difference: Branched saturated structure, unlike the linear, unsaturated erucic acid derivative.
Methyl Esters and Derivatives
Erucic Acid Methyl Ester:
- Epoxidized Erucic Acid Methyl Ester: Synthesis: Produced via epoxidation of erucic acid methyl ester using hydrogen peroxide and acetic acid . Applications: Bio-based plasticizer with enhanced thermal stability . Key Difference: Functionalized with epoxy groups, altering reactivity and application scope compared to non-modified esters.
Analytical Performance
Table 1: Comparative Analytical Parameters
Table 2: Structural and Functional Comparison
| Parameter | This compound | Erucic Acid Methyl Ester | DHA-d5 Ethyl Ester |
|---|---|---|---|
| Deuterium Labeling | Yes (5 D atoms) | No | Yes (5 D atoms) |
| Double Bonds | 1 (cis) | 1 (cis) | 6 (all cis) |
| Primary Application | Analytical internal standard | Plasticizer synthesis | Nutritional studies |
| Stability in GC-MS | High (no isomerization) | Moderate (risk of trans) | Low (oxidation) |
Key Research Findings
Isomer Differentiation: this compound avoids co-elution with brassidic acid (trans-isomer) and cetoleic acid (ω-11 isomer) in GC-MS, a critical advantage over non-deuterated esters .
Synthetic Challenges: Deuterated esters require specialized synthesis using deuterated ethanol, which increases cost but ensures isotopic purity .
Biological Relevance: Unlike natural esters (e.g., erucic acid in Sorghum bicolor ), deuterated versions are metabolically inert, making them ideal for tracer studies .
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing Erucic Acid Ethyl-d5 Ester, and how do reaction parameters influence yield?
- Methodology: Homogeneous acid catalysts (e.g., sulfuric acid) are preferred for esterification due to higher efficiency in deuterium labeling. Reaction temperature should be maintained below 70°C to prevent hydrogen peroxide decomposition (common in epoxidation steps) and minimize by-products. Real-time monitoring via FT-IR or GC-MS is critical to track esterification progress . Purification via column chromatography with deuterated solvent systems ensures isotopic integrity.
Q. Which analytical techniques are most reliable for characterizing isotopic purity and structural integrity of this compound?
- Methodology: Use GC-MS or LC-HRMS with deuterium-specific fragmentation patterns to confirm isotopic labeling (e.g., m/z shifts of +5 for d5-labeled esters). Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, validates deuterium placement. Cross-reference with certified deuterated standards (e.g., methyl-d3 esters in ) to ensure accuracy .
Q. How is this compound utilized as an internal standard in lipidomics studies?
- Methodology: Incorporate the deuterated ester as a stable isotope-labeled internal standard in lipid extraction protocols. It corrects for matrix effects and ionization efficiency variations in mass spectrometry. Calibration curves spanning physiological concentrations (e.g., 0.1–100 µM) enhance quantification accuracy in complex biological samples .
Advanced Research Questions
Q. How can researchers design isotope-tracing experiments to investigate erucic acid metabolism in neurological models using Ethyl-d5 Ester?
- Methodology: Administer the deuterated ester to in vitro neuronal cultures or animal models (e.g., demyelination models). Track deuterium incorporation into nervonic acid (24:1n-9) via LC-MS/MS, focusing on sphingolipid fractions. Normalize data to non-deuterated controls to quantify elongation efficiency. Address isotopic dilution effects by measuring baseline deuterium in untreated samples .
Q. What statistical approaches resolve contradictions in observed negative correlations between erucic acid and phytosterol content in Brassica napus?
- Methodology: Apply conditional QTL mapping to account for pleiotropic effects of erucic acid genes. Use path coefficient analysis to disentangle direct genetic effects (e.g., BnaA.FAE1 alleles) from indirect metabolic interactions. Validate findings in DH populations not segregating for erucic acid to isolate QTL specific to phytosterols .
Q. How do isotopic labeling artifacts (e.g., deuterium kinetic isotope effects) impact metabolic flux analysis in erucic acid studies?
- Methodology: Compare kinetic parameters (e.g., , ) of deuterated vs. non-deuterated esters in enzyme assays (e.g., fatty acid elongases). Use computational modeling (e.g., metabolic control analysis) to adjust flux rates for isotope-induced rate retardation. Validate with C-labeled analogs to distinguish isotope-specific biases .
Methodological Best Practices
- Reproducibility : Document reaction conditions (catalyst type, temperature, solvent) and purification steps in detail, adhering to guidelines for deuterated compound synthesis ().
- Data Interpretation : Use multivariate analysis to distinguish genetic vs. environmental variance in QTL studies. Reference public databases (e.g., KEGG pathways) to contextualize erucic acid metabolism .
- Ethical Reporting : Disclose isotopic purity levels (e.g., ≥98% d5) and batch variability in supplementary materials to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
